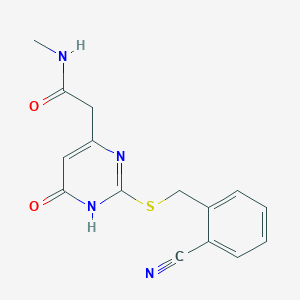
2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-((2-cyanobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide” is a complex organic molecule. It contains several functional groups, including a cyanobenzyl group, a thio group, a pyrimidinone ring, and an acetamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The cyanobenzyl group and the thio group could potentially participate in various interactions, such as hydrogen bonding or pi stacking .
Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the presence of the cyanobenzyl group, the thio group, and the pyrimidinone ring. These groups could potentially participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the cyanobenzyl group and the thio group could potentially affect its solubility, stability, and reactivity .
科学的研究の応用
Heterocyclic Compound Synthesis and Antitumor Evaluation
One study focuses on the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar precursor, showcasing the compound's utility in creating diverse heterocyclic derivatives with significant in vitro antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).
Thymidylate Synthase Inhibitors
Another study explores the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors and antitumor agents. This work demonstrates the compound's role in developing TS inhibitors, highlighting its potential in cancer therapy (A. Gangjee et al., 2004).
Non-nucleoside Reverse Transcriptase Inhibitors
Research into dihydro(alkylthio)(naphthylmethyl)oxopyrimidines presents these compounds as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the S-DABO series, with specific compounds showing low micromolar range activity against HIV-1, suggesting potential applications in antiretroviral therapy (A. Mai et al., 1997).
Antihistaminic Action and Theoretical Studies
Another investigation into (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide examines its in vitro H1-antihistaminic activity, showcasing the potential of related compounds in developing bronchorelaxant effects via H1 receptor antagonism, supported by experimental and theoretical studies (Murat Genç et al., 2013).
Antimicrobial Activities
Further research on thiopyrimidine and thiazolopyrimidine derivatives starting from a similar base structure evaluates their antimicrobial activities, suggesting the compound's relevance in synthesizing new antimicrobial agents (U. Hawas et al., 2012).
将来の方向性
特性
IUPAC Name |
2-[2-[(2-cyanophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-17-13(20)6-12-7-14(21)19-15(18-12)22-9-11-5-3-2-4-10(11)8-16/h2-5,7H,6,9H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNLDQNCOQAMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

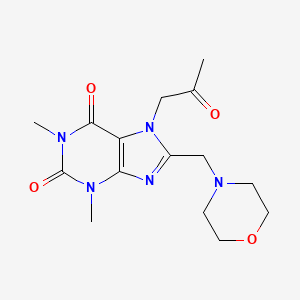
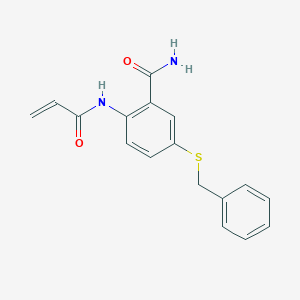
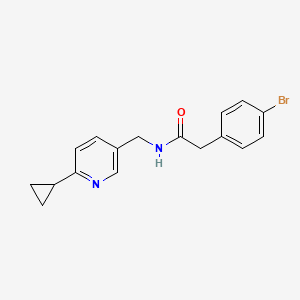


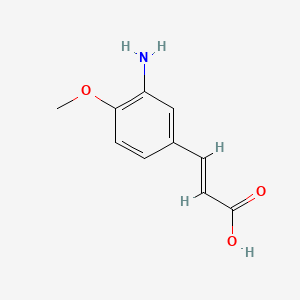
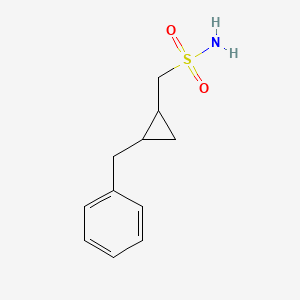
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)
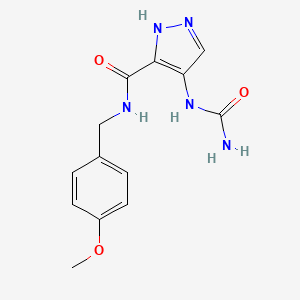
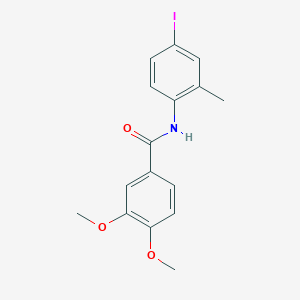
![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)

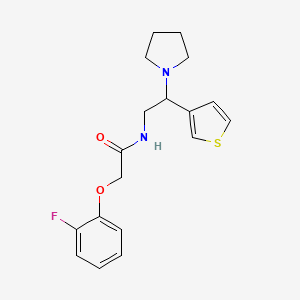
![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine](/img/structure/B2566135.png)